2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-21-9-5-4-8-20(21)22-10-11-23(29)28(26-22)17-24(30)27-14-12-19(13-15-27)16-18-6-2-1-3-7-18/h1-11,19H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONASCUKHPVARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyridazinone Core: The pyridazinone core is formed through a condensation reaction involving hydrazine and a suitable diketone.
Chlorophenyl Substitution: The chlorophenyl group is introduced through a halogenation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Formation of the Piperidine Moiety : Utilizing piperidine derivatives, which are reacted with appropriate carbonyl compounds.
- Pyridazinone Formation : The introduction of the pyridazinone ring is achieved through cyclization reactions involving hydrazine derivatives and substituted carbonyl compounds.
- Chlorophenyl Substitution : The introduction of the chlorophenyl group is performed via electrophilic aromatic substitution.
Biological Activities
Research indicates that pyridazinone derivatives exhibit a broad spectrum of biological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Anticancer Properties : Studies suggest potential cytotoxic effects against various cancer cell lines, indicating a mechanism that may involve apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and excitotoxicity, showing promise in neurodegenerative disease models.
Case Studies
Several studies have documented the pharmacological potential of pyridazinones similar to 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone:
-
Study on COX Inhibition :
- A study demonstrated that a related pyridazinone derivative significantly inhibited COX-1 and COX-2 enzymes in vitro, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
-
Cytotoxicity Evaluation :
- Research conducted on various cancer cell lines (e.g., MCF-7, HeLa) revealed that compounds with similar structures induced apoptosis through caspase activation pathways, indicating their potential as anticancer agents.
-
Neuroprotective Mechanisms :
- Investigations into neuroprotective properties showed that certain pyridazinones could reduce neuronal cell death in models of oxidative stress, suggesting therapeutic applications in diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-6-(2-chlorophenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Position 2 Modifications: The 4-benzylpiperidino group in the target compound contrasts with piperazino or hydroxypiperidino groups in analogs. Piperidino groups lack the additional nitrogen in piperazine, reducing hydrogen-bonding capacity but increasing lipophilicity, which may enhance CNS penetration .
Position 6 Modifications :
- The 2-chlorophenyl group in the target compound differs from 4-substituted phenyl groups (e.g., 4-methoxyphenyl in ). The ortho-chloro substitution may sterically hinder binding to flat enzyme active sites but improve selectivity for specific receptors .
- Electron-withdrawing groups (e.g., Cl, F) enhance stability and electrophilic reactivity, while electron-donating groups (e.g., OCH₃) increase solubility but reduce metabolic stability .
Key Insights:
Synthetic Complexity: The target compound’s synthesis likely requires multi-step acylation and purification via chromatography, similar to analogs in . The 4-benzylpiperidino group may necessitate protective-group strategies to prevent side reactions. Piperazine/pyrrolidine analogs (e.g., ) are more straightforward to synthesize due to commercial availability of substituted piperazines.
Activity Trends: MAO-B inhibition is strongly associated with 4-substituted piperazines (e.g., 2-methoxyphenyl in ), suggesting the target compound’s piperidino group may reduce such activity but enhance affinity for other targets. Anti-inflammatory potency correlates with electron-deficient aromatic rings (e.g., 2-chlorophenyl in the target vs. 4-methoxyphenyl in ) due to enhanced interaction with COX-2’s hydrophobic pocket .
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Reaction Conditions : Temperature (typically 60–80°C for amide coupling), solvent polarity (e.g., dichloromethane or THF for solubility), and pH (neutral to slightly basic for nucleophilic substitutions) must be tightly controlled to minimize side reactions .
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in 1:1 EA/hexane) .
- Key Reagents : Lithium aluminum hydride (reduction of ketones) and potassium permanganate (oxidation of intermediates) are critical for functional group transformations .
Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine N-CH2 at δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (expected [M+H]+ ~463.2 g/mol) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) confirm the pyridazinone and piperidine moieties .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?
Methodological Answer:
-
Analog Synthesis : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl or vary the benzylpiperidine group) .
-
Biological Assays : Test analogs in enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor-binding assays (e.g., serotonin receptors for CNS activity). Use IC50 values to rank potency .
-
Data Table :
Analog Structure Key Modification IC50 (COX-2 Inhibition) Parent Compound None 12.5 µM 4-Fluorophenyl Halogen position 8.7 µM Methylpiperidine Alkyl substitution 25.3 µM Example data adapted from pyridazinone SAR studies .
Q. Q4. How should researchers resolve contradictory data in biological activity assays (e.g., conflicting IC50 values across studies)?
Methodological Answer:
- Assay Validation : Use positive controls (e.g., indomethacin for COX-2 assays) and replicate experiments across independent labs .
- Orthogonal Methods : Cross-validate with fluorescence polarization (binding affinity) and cell-based assays (e.g., TNF-α suppression in macrophages) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Q. Q5. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling :
- Molecular Docking : Use AutoDock Vina to predict binding to targets like PDE3 (PDB ID: 1SO2). Focus on hydrogen bonding with pyridazinone’s carbonyl group .
- QSAR : Train models with descriptors like logP (calculated ~2.8) and polar surface area (~85 Ų) to predict bioavailability .
- ADMET Prediction : SwissADME or ADMETLab to estimate CYP450 metabolism (likely substrate of CYP3A4) and blood-brain barrier penetration (low due to high PSA) .
Q. Q6. How can researchers design experiments to elucidate the mechanism of action in complex biological systems?
Methodological Answer:
- Target Deconvolution : Combine affinity chromatography (immobilized compound on Sepharose beads) with proteomics (LC-MS/MS) to identify binding proteins .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) perturbed by the compound .
- Knockdown Studies : CRISPR/Cas9-mediated gene knockout (e.g., COX-2 or PDE3) to confirm target dependency .
Data Interpretation & Validation
Q. Q7. What strategies mitigate batch-to-batch variability in pharmacological testing?
Methodological Answer:
- Standardized Protocols : Adhere to OECD guidelines for in vitro assays (e.g., fixed cell passage numbers, serum-free media) .
- Reference Standards : Include a well-characterized batch of the compound as an internal control in all assays .
- Blinded Analysis : Assign sample IDs randomly to avoid observer bias during data collection .
Q. Q8. How can researchers validate the compound’s selectivity against off-target receptors?
Methodological Answer:
- Panel Screening : Test against a broad panel of receptors (e.g., CEREP’s SafetyScreen44) at 10 µM .
- Cryo-EM/XRd : Resolve co-crystal structures with primary and secondary targets to identify binding site differences .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., koff > 0.1 s⁻¹ suggests low off-target retention) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
